molecular formula C7H13BrO2 B044996 5-Bromopentyl acetate CAS No. 15848-22-3

5-Bromopentyl acetate

Cat. No. B044996
CAS RN: 15848-22-3
M. Wt: 209.08 g/mol
InChI Key: JIHJLQWUVZUKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopentyl acetate is a chemical compound with potential applications in various fields of chemistry, including organic synthesis and material science. Its structure consists of a pentyl chain with a bromine atom attached to one end and an acetate group on the other, making it a versatile molecule for reactions and synthesis.

Synthesis Analysis

The synthesis of 5-Bromopentyl acetate-like compounds often involves halogenation reactions where a bromine atom is introduced into organic molecules. For instance, photo-bromination of carbohydrate derivatives, such as penta-O-acetyl-β-D-glucopyranose, can specifically replace hydrogen atoms with bromine, leading to high yields of brominated products (Blattner & Ferrier, 1980). Similar methodologies could be applied to synthesize 5-Bromopentyl acetate by targeting the appropriate precursor molecule.

Molecular Structure Analysis

The molecular structure of 5-Bromopentyl acetate and related brominated compounds is characterized by the presence of a bromine atom, which significantly influences their physical and chemical properties. The bromine atom's electronegativity and size affect the molecule's overall polarity and reactivity. For example, the structure of brominated histone H4 recognized by the bromodomain of histone acetyltransferase Gcn5p illustrates the impact of bromine on molecular interactions and recognition processes (Owen et al., 2000).

Chemical Reactions and Properties

Brominated compounds, such as 5-Bromopentyl acetate, participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The bromine atom serves as a good leaving group, making these compounds suitable for further functionalization. For instance, the synthesis of 5-(Bromoacetyl) salicylamide demonstrates the utility of brominated intermediates in producing medicinally relevant molecules (Luo Cheng-li, 2006).

Scientific Research Applications

  • Neurobiology : 5-Bromodeoxyuridine (5-BrdU) has been observed to induce morphological differentiation in human neuroblastoma cells, facilitating the expression of choline acetyltransferase (ChA) and thymidine (TH) in the same neuron (Prasad, Mandal, & Kumar, 1973).

  • Chemical Synthesis : 5-(Bromoacetyl) salicylamide can be synthesized with high selectivity and yield, making it an important intermediate for medicine and pesticide production (Luo Cheng-li, 2006).

  • Histochemistry : 5-bromoindoxyl acetate exhibits similar non-specific esterase activity to -naphthyl and naphthol AS acetates, except in the large intestine, and is hydrolyzed by both lipases and esterases (Pearson & Defendi, 1957).

  • Pharmacology and Drug Design :

    • 3,5-Dimethylisoxazole derivatives have been identified as potent bromodomain inhibitors with significant antiproliferative effects on certain leukemia cells without general cytotoxicity in other cancer cell lines (Hewings et al., 2013).
    • The same compounds also show potential as selective inhibitors of histone-bromodomain interaction, offering potential for antiproliferative and anti-inflammatory treatments (Hewings et al., 2011).
  • Plant Biology : 5-B-IAA, a new plant hormone, has been found to effectively influence plant cell growth and regeneration in both monocotyledonous and dicotyledonous plants, with applications in both conventional and transgenic plant tissue production (Lin, Lan, & Assad-Garcia, 1997).

  • Structural Chemistry : The study of 5-bromo-benzofuran-3-yl-acetic acid hydrazide (5BBAH) molecule reveals a tetrahedral structure, which is significant in the context of molecular structure analysis (Khemalapure et al., 2019).

  • Pharmacokinetics and Drug Development : A multiparametric scoring function has been developed to identify key principles contributing to oral bioavailability in compounds beyond the "beyond rule of 5" (bRo5), which is crucial in improving drug design efficiency for future projects (DeGoey et al., 2017).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

5-bromopentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHJLQWUVZUKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166431
Record name 5-Bromopentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopentyl acetate

CAS RN

15848-22-3
Record name 5-Bromopentyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15848-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopentyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015848223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromopentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopentyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopentyl acetate
Reactant of Route 2
Reactant of Route 2
5-Bromopentyl acetate
Reactant of Route 3
Reactant of Route 3
5-Bromopentyl acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Bromopentyl acetate
Reactant of Route 5
Reactant of Route 5
5-Bromopentyl acetate
Reactant of Route 6
Reactant of Route 6
5-Bromopentyl acetate

Citations

For This Compound
61
Citations
A Oku, T Harada, K Kita - Tetrahedron Letters, 1982 - Elsevier
… cleaved by MgBr2-Ac20 at 85 OC to give 5-bromopentyl acetate in 50% yield whereas THF was cleaved by the same reagent at an ambient temperature in a higher yield. …
Number of citations: 108 www.sciencedirect.com
FD Hoerger - 1955 - search.proquest.com
THE CHEMISTRY OF SULTONES I. FRIEDEL-CRAFTS AUCYLATIONS BY SULTONES II. ALEYLATIONS OF OBGMUREOETAZXIC AND RELATED COMPOUNDS BY Page 1 THE …
Number of citations: 2 search.proquest.com
KJ Chung, IG Park - Journal of the Korean Chemical Society, 1993 - koreascience.kr
… 따라서 3-bromopropyl acetate나 5-bromopentyl acetate에 DMSO 용매에서 NaNO2를 가하여 3-nitropropyl acetate나 5-bromopentyl acetate를 얻었다. 두번째 니트로기 도입은 C3 경우 …
Number of citations: 0 koreascience.kr
G Chuchani, N Al‐Awadi… - Journal of Physical …, 2001 - Wiley Online Library
… A solution of 5bromopentyl acetate (10.45g., 0.05mol) and aniline (4.65 g, 0.05 mol) in 20 ml. of toluene was refluxed for 10 h. The solution was cooled and acidified with 10% …
Number of citations: 2 onlinelibrary.wiley.com
CM Thompson, M Nieuwoudt, AM Ruminski, MJ Sailor… - Langmuir, 2010 - ACS Publications
… immersed in water, water only penetrated into the pores in a small region under where the counter electrode had been placed during the initial modification with 5-bromopentyl acetate (…
Number of citations: 18 pubs.acs.org
IJ Borowitz, GJ Williams, L Gross… - The Journal of Organic …, 1968 - ACS Publications
… The alkylation of 2a with 5-bromopentylacetate (18, Scheme III), obtained from the reaction … 4-Bromobutyl Acetate (8) and 5-Bromopentyl Acetate (18).— To a mixture of tetrahydrofuran (…
Number of citations: 77 pubs.acs.org
C Qian, A Qiu, D Zhu, X Yang - Journal of molecular catalysis, 1994 - Elsevier
… -acyl chloride (or acid anhydride) reagents: with MgBr2-AC&O, 2-methyltetrahydrofuran was reported to be cleaved to give a 4: 1 mixture of 4-bromopentyl and 5-bromopentyl acetate [ …
Number of citations: 10 www.sciencedirect.com
DE Ames, PJ Islip - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… veniently prepared by the action of acetyl bromide on tetrahydropyran in presence of zinc bromide (to give 5-bromopentyl acetate), followed by mild alkaline hydrolysis. This bromo-…
Number of citations: 13 pubs.rsc.org
L Reyes-Garcia, MF Flores, W Vera… - Journal of chemical …, 2011 - Springer
… In parallel, 5-bromopentyl acetate was transformed into Wittig salt 8 by treatment with triphenylphosphine in MeCN (84%). Wittig reaction between 6 and 8 under salt-free conditions (…
Number of citations: 11 link.springer.com
T Ranganathan, C Ramesh… - Journal of Polymer …, 2004 - Wiley Online Library
… 4-Bromobutyl acetate and 5-bromopentyl acetate were prepared from tetrahydrofuran and … with 4-bromobutyl acetate and 5-bromopentyl acetate to get the acetyl derivatives MAc-3,4 …
Number of citations: 15 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.